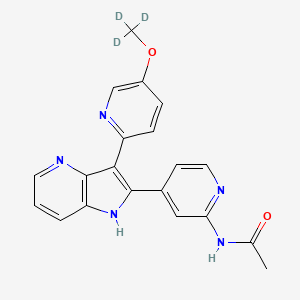
1-Ethyl-3,5-bis(3,4,5-trimethoxybenzylidene)piperidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-3,5-bis(3,4,5-trimethoxybenzylidene)piperidin-4-one is a synthetic compound known for its potential applications in medicinal chemistry. It is characterized by its unique structure, which includes a piperidinone core substituted with ethyl and trimethoxybenzylidene groups. This compound has been studied for its biological activities, particularly its anti-inflammatory and anti-cancer properties .
Vorbereitungsmethoden
The synthesis of 1-Ethyl-3,5-bis(3,4,5-trimethoxybenzylidene)piperidin-4-one typically involves the condensation of 1-ethylpiperidin-4-one with 3,4,5-trimethoxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in ethanol at a temperature range of 5-8°C . The product is then purified through recrystallization or chromatography techniques.
Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a foundation for scaling up the process. The key steps involve ensuring the purity of the starting materials and optimizing reaction conditions to maximize yield.
Analyse Chemischer Reaktionen
1-Ethyl-3,5-bis(3,4,5-trimethoxybenzylidene)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under strong oxidizing conditions.
Reduction: Reduction reactions can convert the double bonds in the benzylidene groups to single bonds, forming saturated derivatives.
Substitution: The methoxy groups on the benzylidene rings can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound has shown promise in inhibiting the activity of certain enzymes and proteins, making it a candidate for drug development.
Medicine: Research has demonstrated its anti-inflammatory and anti-cancer properties, particularly in pancreatic cancer cells.
Industry: While its industrial applications are still under exploration, its stability and reactivity make it a potential candidate for developing new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Ethyl-3,5-bis(3,4,5-trimethoxybenzylidene)piperidin-4-one involves its interaction with specific molecular targets. It acts as an inhibitor of myeloid differentiation protein 2 (MD2), which is part of the toll-like receptor 4 (TLR4) complex. By binding to the hydrophobic region of MD2, the compound blocks the interaction between MD2 and lipopolysaccharides (LPS), thereby inhibiting the downstream signaling pathways that lead to inflammation . Additionally, its ability to induce apoptosis in cancer cells is attributed to its unsaturated monoketone structure, which enhances its stability and anti-cancer effects .
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-3,5-bis(3,4,5-trimethoxybenzylidene)piperidin-4-one can be compared with other similar compounds, such as:
1-Methyl-3,5-bis(2,3,4-trimethoxybenzylidene)-4-piperidinone: This compound has a similar structure but with a methyl group instead of an ethyl group.
Curcumin analogs: These compounds share structural similarities with this compound and have been studied for their anti-inflammatory and anti-cancer properties.
The uniqueness of this compound lies in its specific substitution pattern and its potent inhibitory effects on MD2, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C27H33NO7 |
|---|---|
Molekulargewicht |
483.6 g/mol |
IUPAC-Name |
(3E,5E)-1-ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one |
InChI |
InChI=1S/C27H33NO7/c1-8-28-15-19(9-17-11-21(30-2)26(34-6)22(12-17)31-3)25(29)20(16-28)10-18-13-23(32-4)27(35-7)24(14-18)33-5/h9-14H,8,15-16H2,1-7H3/b19-9+,20-10+ |
InChI-Schlüssel |
IOFNKUXFKVPLPF-LQGKIZFRSA-N |
Isomerische SMILES |
CCN1C/C(=C\C2=CC(=C(C(=C2)OC)OC)OC)/C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/C1 |
Kanonische SMILES |
CCN1CC(=CC2=CC(=C(C(=C2)OC)OC)OC)C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-(5-aminopentanoylamino)-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B11931513.png)
![(Z)-but-2-enedioic acid;2-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]ethanamine](/img/structure/B11931519.png)


![7-Methyl-2-morpholin-4-yl-9-[1-(1,3-thiazol-2-ylamino)ethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11931554.png)
![(9S)-N-[(1S,5R)-3-(6-methylpyrimidin-4-yl)-3-azabicyclo[3.2.1]octan-8-yl]-9-(2,3,4-trifluorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepin-2-amine](/img/structure/B11931555.png)
![6-nitro-2-[3-(6-nitro-1H-benzimidazol-2-yl)propyl]-1H-benzimidazole](/img/structure/B11931558.png)
![2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylpiperidin-3-ylidene]acetic acid](/img/structure/B11931572.png)

![(7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11931589.png)
